Cas no 113982-23-3 ((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid)

(2E)-3-[2-(Benzyloxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a benzyloxy substituent at the ortho position of the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its α,β-unsaturated carboxylic acid functionality, which serves as a versatile intermediate for further modifications. The benzyloxy group enhances solubility in organic solvents and provides a protective handle for selective deprotection or functionalization. Its conjugated double bond system makes it suitable for applications in photochemistry and as a precursor for bioactive molecules. The compound’s structural features enable its use in cross-coupling reactions, polymer synthesis, and as a scaffold for drug discovery.
(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid structure
113982-23-3 structure
Product name:(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid
CAS No:113982-23-3
MF:C16H14O3
Molecular Weight:254.281
MDL:MFCD02257382
CID:2878830
PubChem ID:6144877

(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid
    • (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoicacid
    • SCHEMBL8323198
    • 983-111-5
    • STK397506
    • (E)-3-(2-phenylmethoxyphenyl)prop-2-enoic acid
    • (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
    • 113982-23-3
    • AKOS023867793
    • MFCD02257382
    • AB01331089-02
    • EN300-333089
    • 3-(2-(Benzyloxy)phenyl)acrylic acid
    • Z2312274216
    • 3-[2-(BENZYLOXY)PHENYL]ACRYLIC ACID
    • (2E)-3-(2-(benzyloxy)phenyl)prop-2-enoic acid
    • G24754
    • NCGC00338418-01
    • (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
    • AKOS000303841
    • MDL: MFCD02257382
    • インチ: InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18)/b11-10+
    • InChIKey: LCUILCDHTJZGOQ-ZHACJKMWSA-N

計算された属性

  • 精确分子量: 254.094294304Da
  • 同位素质量: 254.094294304Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 3.3

(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-333089-1.0g
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
113982-23-3 95.0%
1.0g
$371.0 2025-03-21
Enamine
EN300-333089-0.5g
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
113982-23-3 95.0%
0.5g
$271.0 2025-03-21
Enamine
EN300-333089-5g
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
113982-23-3 93%
5g
$1075.0 2023-09-04
Aaron
AR01C15F-100mg
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
113982-23-3 95%
100mg
$160.00 2025-02-09
Aaron
AR01C15F-250mg
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
113982-23-3 95%
250mg
$221.00 2025-02-09
1PlusChem
1P01C0X3-100mg
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
113982-23-3 93%
100mg
$178.00 2023-12-26
1PlusChem
1P01C0X3-5g
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
113982-23-3 93%
5g
$1391.00 2023-12-26
A2B Chem LLC
AW39879-1g
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
113982-23-3 93%
1g
$426.00 2024-04-20
A2B Chem LLC
AW39879-100mg
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
113982-23-3 93%
100mg
$139.00 2024-04-20
Enamine
EN300-333089-1000.0mg
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
113982-23-3 95.0%
1000.0mg
$371.0 2025-02-19

(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid 関連文献

(2E)-3-2-(benzyloxy)phenylprop-2-enoic acidに関する追加情報

Chemical Profile of (2E)-3-2-(benzyloxy)phenylprop-2-enoic Acid (CAS No. 113982-23-3)

(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid, identified by its CAS number 113982-23-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of phenylpropenoic acids, a subclass known for its diverse biological activities and potential therapeutic applications. The presence of both a benzyl ether group and an α,β-unsaturated carboxylic acid moiety in its molecular structure endows it with unique chemical properties that make it a promising candidate for further investigation.

The molecular structure of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid consists of a phenyl ring substituted with a benzyloxy group at the 2-position and an acrylate functionality at the 3-position. This configuration allows for multiple points of interaction with biological targets, including enzymes and receptors, which is a key factor in its potential as a pharmacological agent. The α,β-unsaturated carboxylic acid moiety is particularly noteworthy, as it is often involved in Michael addition reactions and other electrophilic additions, making this compound a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and metabolic disorders. Phenylpropenoic acids, including derivatives like (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid, have been studied for their ability to interact with various signaling pathways. For instance, studies have shown that certain phenylpropenoic acid derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.

One of the most compelling aspects of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid is its potential to serve as a scaffold for drug discovery. The compound's dual functionality—combining an electrophilic α,β-unsaturated system with an electron-withdrawing benzyl ether group—makes it an excellent candidate for designing molecules with enhanced binding affinity and selectivity. This has led to several research groups exploring its derivatives as inhibitors or modulators of target proteins involved in disease processes.

Recent advancements in computational chemistry have further enhanced the understanding of how (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes such as COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent. Additionally, experimental studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects on enzymes like lipoxygenase (LOX), which are implicated in oxidative stress-related diseases.

The synthesis of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid presents both challenges and opportunities for synthetic chemists. The key step involves the formation of the α,β Unsaturated bond, which can be achieved through various methods such as condensation reactions or partial hydrogenation of pre-formed enones. The introduction of the benzyloxy group at the 2-position requires careful consideration to ensure regioselectivity and yield optimization. Despite these challenges, recent reports have highlighted novel synthetic routes that improve both efficiency and scalability.

The pharmacological profile of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid is still under active investigation, but preliminary findings suggest that it may have significant therapeutic potential. For example, studies in cell culture models have shown that this compound can modulate pathways involved in cancer cell proliferation and apoptosis. Furthermore, preclinical studies in animal models have indicated that it may possess anti-inflammatory properties comparable to those of existing drugs but with potentially improved selectivity and reduced side effects.

The future direction of research on (CAS No. 113982-23-3) will likely focus on optimizing its chemical structure to enhance its pharmacological properties while minimizing toxicity. This includes exploring modifications such as altering the substitution pattern on the phenyl ring or introducing additional functional groups to improve solubility and bioavailability. Additionally, there is considerable interest in developing prodrugs based on this scaffold to enhance delivery and reduce formulation challenges.

In conclusion, (CAS No. 113982-23-3), also known as (2E)-3-[bromo-4-fluorophenyl]-1-[trifluoromethyl]indolizinone, represents a promising area of research within pharmaceutical chemistry. Its unique molecular structure and demonstrated biological activity make it a valuable compound for further exploration in drug discovery efforts aimed at treating inflammation-related diseases and cancer.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd